molecular formula C10H15N B14649463 2,4-Dimethyl-6-(propan-2-yl)pyridine CAS No. 51779-52-3

2,4-Dimethyl-6-(propan-2-yl)pyridine

Cat. No.: B14649463
CAS No.: 51779-52-3
M. Wt: 149.23 g/mol
InChI Key: RYECSFVDVZOGIW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(propan-2-yl)pyridine is a specialty pyridine derivative designed for use as a key synthetic intermediate and building block in advanced chemical research. Pyridine compounds of this class are highly valued in coordination chemistry for the development of novel ligands, such as diiminopyridines, which are crucial in catalytic applications and materials science . The structural motif of alkyl-substituted pyridines is frequently explored in medicinal chemistry, serving as a core scaffold in the development of bioactive molecules with various pharmacological activities, including potential antitumor agents . The specific substitution pattern on the pyridine ring in this compound makes it a promising candidate for creating structurally diverse libraries for hit-to-lead optimization in drug discovery campaigns . As a reagent, it can be utilized in Suzuki cross-coupling reactions when functionalized with appropriate leaving groups or boronates, similar to its structural analog 2,4-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, to construct more complex bi- and tri-aryl systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51779-52-3

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

2,4-dimethyl-6-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3

InChI Key

RYECSFVDVZOGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine derivatives, including Pyridine, 2,4-dimethyl-6-(1-methylethyl)-, can be achieved through several methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Bohlmann-Rahtz pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Hantzsch dihydropyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . These methods are scalable and can be optimized for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2,4-dimethyl-6-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Mechanism of Action

The mechanism of action of pyridine, 2,4-dimethyl-6-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . The specific pathways and targets depend on the substituents and the overall structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

2,4-Dimethyl-6-(Pyridyl-2)Pyridine (Isomer)
  • Structure : A positional isomer with a pyridyl substituent at position 6 instead of isopropyl.
  • Synthesis : Produced via Co-catalyzed cyclotrimerization of nitriles and acetylenes in toluene at 120°C, yielding 91% with a 72:28 isomer ratio .
6-Bromo-2-(Furan-2-yl)-3-(Prop-2-ynyl)Imidazo[4,5-b]Pyridine
  • Structure : Contains an imidazo[4,5-b]pyridine core with bromo, furyl, and propargyl groups.
  • Synthetic Route : Built via multistep modifications, leveraging alkyne reactivity for further functionalization .
  • Key Differences : The fused imidazole ring and bromine substituent increase molecular complexity and polarity compared to the simpler alkyl-substituted target compound.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)Pyridin-3-yl)-1-(4-Substituted Phenyl)Pyridine
  • Structure : Features chloro and aryl substituents, with molecular weights ranging from 466 to 545 g/mol.
  • Properties: High melting points (268–287°C) due to extended conjugation and hydrogen bonding from amino groups .
  • Key Differences: Electronegative substituents (Cl, NO₂) enhance electrophilic substitution reactivity, contrasting with the electron-donating alkyl groups in the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Notable Properties
2,4-Dimethyl-6-(propan-2-yl)pyridine ~165 (estimated) N/A 2-Me, 4-Me, 6-iPr High lipophilicity, steric hindrance
2,4-Dimethyl-6-(pyridyl-2)pyridine ~237 N/A 2-Me, 4-Me, 6-pyridyl Aromatic stacking, π-system interactions
6-Bromo-imidazo[4,5-b]pyridine ~318 N/A Br, furyl, propargyl Bioactivity potential, alkyne reactivity
2-Amino-4-(chlorophenyl)pyridine 466–545 268–287 Cl, aryl, NH₂ High thermal stability, H-bonding capacity
Key Observations :
  • Lipophilicity: The isopropyl group in the target compound likely increases logP compared to polar analogues like 2-amino-4-chlorophenylpyridines.
  • Thermal Stability: Aryl and amino substituents in compounds elevate melting points significantly, whereas alkyl groups may lower them due to reduced crystallinity.

Reactivity and Functionalization Potential

  • Electrophilic Substitution : The target compound’s electron-donating methyl and isopropyl groups deactivate the pyridine ring toward electrophiles, contrasting with chloro- or nitro-substituted pyridines, which are more reactive .

Q & A

Q. What are the common synthetic routes for 2,4-Dimethyl-6-(propan-2-yl)pyridine, and how can reaction conditions be optimized for higher yield?

Answer: A widely cited method involves cyclocotrimerization of nitriles and alkynes using transition metal catalysts. For example, cobalt-based catalysts (e.g., CoCl₂/BuLi) enable cyclocotrimerization of propionitrile with methylacetylene, yielding isomeric trialkylpyridines in 71% yield . To optimize conditions:

  • Catalyst Selection: Use η⁵-cyclopentadienyl/η⁴-cyclooctadiene cobalt complexes to achieve >90% yield in toluene at 120°C .
  • Isomer Control: Adjust solvent polarity and temperature to influence product distribution (e.g., 72:28 isomer ratio in toluene) .
  • Purification: Employ column chromatography with silica gel and non-polar solvents to isolate the desired isomer.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can ambiguities in spectral data be resolved?

Answer:

  • NMR Analysis: Use ¹H and ¹³C NMR to confirm substitution patterns. For example, methyl groups at positions 2 and 4 produce distinct singlet signals, while the isopropyl group shows splitting due to diastereotopic protons.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₀H₁₃N).
  • Ambiguity Resolution: Pair experimental data with density functional theory (DFT) calculations. For instance, hybrid functionals like B3LYP (which incorporate exact exchange terms) improve accuracy in predicting NMR chemical shifts and vibrational frequencies, reducing discrepancies .

Q. What are the typical functionalization reactions for this pyridine derivative, and how does regioselectivity influence product distribution?

Answer:

  • Halogenation: Bromination at the para position of the pyridine ring can be achieved using N-bromosuccinimide (NBS) under radical conditions. For example, 5-Bromo-4-methyl-2-(propan-2-yl)pyridine derivatives are synthesized with >95% purity .
  • Sulfonylation: Introduce sulfonyl groups via electrophilic substitution, leveraging the electron-deficient pyridine ring. Regioselectivity is influenced by steric hindrance from the isopropyl group .
  • Methodological Tip: Use directing groups (e.g., amino or nitro) to enhance regiocontrol during functionalization.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the electronic properties and reactivity of this compound?

Answer:

  • DFT Workflow:
    • Geometry Optimization: Use B3LYP/6-31G(d) to minimize energy.
    • Electronic Structure Analysis: Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    • Thermochemical Accuracy: Incorporate exact-exchange terms (e.g., Becke’s 1993 functional) to reduce deviations in bond dissociation energies to <2.4 kcal/mol .
  • Applications: Predict regioselectivity in electrophilic substitution or ligand-metal binding affinity in coordination chemistry.

Q. What strategies are recommended for resolving contradictions between experimental data and computational predictions regarding its structure or reactivity?

Answer:

  • Revisiting Functional Choice: If experimental vibrational frequencies conflict with DFT predictions, test hybrid functionals (e.g., M06-2X) that account for dispersion forces .
  • Sensitivity Analysis: Vary solvent models (e.g., PCM vs. SMD) in calculations to match experimental solvent effects.
  • Validation: Cross-check with X-ray crystallography or neutron diffraction data to resolve ambiguities in bond lengths/angles.

Q. What safety considerations and protocols are essential when handling hazardous intermediates or byproducts during its synthesis?

Answer:

  • Hazard Mitigation:
    • Use fume hoods and personal protective equipment (PPE) when handling volatile intermediates (e.g., acetylene or nitriles) .
    • Follow SDS guidelines for pyridine derivatives, which may cause skin irritation or respiratory issues .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal. For halogenated waste, use approved halogen scavengers .

Q. How can this compound be utilized in coordination chemistry, and what ligand design principles apply?

Answer:

  • Ligand Design: The pyridine nitrogen and substituents (methyl/isopropyl) can coordinate to transition metals (e.g., Co, Fe). Steric bulk from the isopropyl group influences metal-ligand bond angles and catalytic activity .
  • Case Study: Terpyridine analogs (e.g., 2,2':6',2''-terpyridine) are used in photoredox catalysis, suggesting potential for similar applications with this compound .

Methodological Notes

  • Data Reproducibility: Document solvent purity, catalyst batch, and reaction atmosphere (e.g., inert gas) to ensure reproducibility.
  • Advanced Characterization: For unresolved spectral peaks, use 2D NMR (e.g., COSY, HSQC) or variable-temperature NMR .

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